N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
This compound features a unique azetidine-1-carboxamide core conjugated with a 1,2,4-oxadiazole ring. Key structural elements include:
- 1,2,4-Oxadiazole moiety: A heterocycle known for metabolic stability and hydrogen-bonding capacity.
- 3-(Trifluoromethyl)phenyl group: Enhances lipophilicity and electron-withdrawing properties, improving membrane permeability and resistance to oxidative metabolism.
- 4-Ethoxyphenyl substituent: The ethoxy group may modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-2-30-17-8-6-16(7-9-17)25-20(29)28-11-14(12-28)19-26-18(27-31-19)13-4-3-5-15(10-13)21(22,23)24/h3-10,14H,2,11-12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHZYKSEMYAIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Structural Overview
The compound can be described by its chemical structure, which integrates an azetidine ring with a carboxamide group and a 1,2,4-oxadiazole derivative. The presence of trifluoromethyl and ethoxy groups enhances its lipophilicity and potentially its biological interactions.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance:
- Cell Line Studies : In vitro studies have demonstrated that compounds with similar oxadiazole scaffolds show cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and others. These studies often report IC50 values in the micromolar range, indicating effective dose-dependent responses .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| Example B | U-937 | 2.41 | Inhibits thymidylate synthase |
Antimicrobial Activity
The oxadiazole derivatives also show promise as antimicrobial agents. While specific data on this compound is limited, similar compounds have demonstrated broad-spectrum activity against bacteria and fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole compounds has been noted in various studies. They may modulate inflammatory pathways by inhibiting cytokine production or blocking specific inflammatory mediators .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several oxadiazole derivatives against human cancer cell lines. The results indicated that modifications at the 1,2,4-oxadiazole ring significantly impacted their biological activity.
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to targets like HDAC and telomerase, which are crucial in cancer biology. The binding affinities suggest strong interactions that could lead to therapeutic applications .
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Substituent Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
